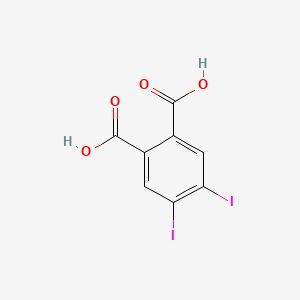

4,5-Diiodo-phthalic acid

Description

Historical Perspectives on Iodinated Aromatic Carboxylic Acids

The study of iodinated aromatic carboxylic acids is rooted in the broader history of halogenated organic compounds, which began in the mid-nineteenth century. Early research focused on the synthesis and properties of the three primary isomers of iodobenzoic acid. A foundational method for creating these compounds was the Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by iodide substitution. This process provided reliable access to iodinated benzoic acids, paving the way for further exploration of their chemical behaviors.

A significant advancement in this field was the recognition of these compounds as valuable precursors for hypervalent iodine reagents. For instance, the oxidation of 2-iodobenzoic acid to 2-iodoxybenzoic acid was a milestone in developing mild oxidizing agents for organic synthesis. Over the past century, methods for converting aliphatic acids to alkyl halides have seen considerable progress, though the analogous decarboxylative bromination and iodination of aromatic acids remained a challenge for a long time. rsc.org

In recent decades, transition metal-catalyzed reactions, particularly using palladium (Pd), have been extensively studied for C-H halogenation, significantly improving the synthetic utility of these transformations. nih.gov These methods have allowed for the regioselective iodination of various aromatic compounds, including benzoic acids. researchgate.net The development of transition-metal-free decarboxylative halogenation represents another key advancement, offering efficient ways to synthesize aryl halides from abundant carboxylic acids. rsc.org

Table 1: Milestones in the Development of Iodinated Aromatic Carboxylic Acids

| Time Period | Development | Significance |

| Mid-19th Century | Systematic study of iodobenzoic acid isomers begins. | Foundation of halogenated aromatic chemistry. |

| Late 19th Century | Development of the Sandmeyer reaction. | Provided reliable synthesis routes to iodinated benzoic acids. |

| 20th Century | Discovery of hypervalent iodine reagents from iodobenzoic acids. | Opened new avenues for mild oxidizing agents in organic synthesis. |

| Late 20th/Early 21st Century | Advancement in Pd-catalyzed C-H iodination. | Enabled highly regioselective and efficient iodination of aromatic acids. nih.gov |

| 21st Century | Development of transition-metal-free decarboxylative halogenation. | Provided cost-effective and environmentally friendlier routes to aryl iodides. rsc.org |

Academic Significance of 4,5-Diiodo-phthalic Acid in Contemporary Chemical Science

This compound has emerged as a compound of considerable interest in modern chemical research. Its structure, featuring two iodine atoms and two carboxylic acid groups on a benzene (B151609) ring, provides a unique platform for synthesizing novel materials and complex molecules. The presence of iodine atoms serves multiple purposes: they can act as heavy atoms with specific electronic properties, function as reactive sites for further chemical transformations, and participate in non-covalent interactions like halogen bonding.

One of the key areas where this compound has demonstrated its significance is in the synthesis of advanced organic materials. For example, it serves as a crucial starting material for the preparation of new derivatives of pentacene (B32325), a class of polycyclic aromatic hydrocarbons with applications in organic electronics. researchgate.net The diiodo-substituents allow for subsequent reactions to build larger, functionalized aromatic systems.

Furthermore, this compound is a valuable building block in supramolecular chemistry and crystal engineering. The iodine atoms can form halogen bonds (I···I or I···O/N), which are directional, non-covalent interactions that can be used to control the assembly of molecules into well-defined one-, two-, or three-dimensional structures. acs.org This property is particularly exploited in the design of coordination polymers and metal-organic frameworks (MOFs), where the ligand's structure dictates the final architecture and properties of the material.

Overview of Key Research Areas for this compound

The unique chemical characteristics of this compound have led to its application in several key research areas.

Synthesis of Organic Materials: The compound is a versatile precursor for creating larger, functional organic molecules. A notable synthesis is its conversion to dihexyl 4,5-diiodophthalate, which can then be used in further reactions. beilstein-journals.org It has also been utilized in the synthesis of carbazole-based organic materials with potential applications in organic light-emitting diodes (OLEDs). doi.org The general route often involves the esterification of the carboxylic acid groups followed by cross-coupling reactions at the carbon-iodine bonds.

Supramolecular Chemistry and Coordination Polymers: The ability of the iodine atoms to engage in halogen bonding makes this compound an excellent candidate for constructing supramolecular assemblies. Research has shown that related iodo-substituted benzoic acids can form high-dimensional coordination polymers where halogen···halogen interactions play a crucial role in the assembly process. acs.org These interactions, along with others like hydrogen bonding and π-π stacking, allow for the rational design of crystal structures with desired topologies and properties.

Metal-Organic Frameworks (MOFs): Metal-organic frameworks are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the MOF's structure and function. While direct research on MOFs from this compound is emerging, the principles are well-established with similar ligands. For instance, MOFs based on 5-iodo-isophthalic acid have been synthesized, demonstrating how the iodo-substituent influences the final framework through halogen bonding. acs.org These materials are investigated for applications in gas storage and separation, catalysis, and sensing. researchgate.netfrontiersin.org The presence of heavy iodine atoms in the framework can also be advantageous for applications such as X-ray absorption or as catalysts.

Table 2: Key Research Areas and Applications of this compound

| Research Area | Description | Potential Applications |

| Organic Synthesis | Used as a precursor to synthesize larger, functionalized molecules like pentacene and carbazole (B46965) derivatives. researchgate.netdoi.org | Organic electronics, OLEDs. |

| Supramolecular Chemistry | Utilized as a building block for creating ordered structures through non-covalent interactions, particularly halogen bonding. | Crystal engineering, design of new materials. |

| Coordination Polymers | Forms extended networks with metal ions, where iodine atoms help direct the assembly of the structure. acs.org | Luminescent materials, sensors. |

| Metal-Organic Frameworks (MOFs) | Serves as an organic linker to construct porous crystalline materials. | Gas storage and separation, catalysis. researchgate.netfrontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

4,5-diiodophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4I2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFDZJFUBBFWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4I2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449036 | |

| Record name | 4,5-DIIODO-PHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82679-28-5 | |

| Record name | 4,5-DIIODO-PHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Diiodo Phthalic Acid and Its Precursors

Direct Halogenation Approaches for Aromatic Carboxylic Acids

Direct halogenation represents a traditional and straightforward approach to introducing halogen atoms onto an aromatic ring. These methods typically involve the reaction of an aromatic substrate with an electrophilic halogenating agent, often in the presence of a catalyst or under harsh reaction conditions.

Electrophilic Iodination of Phthalic Acid and Derivatives

The direct electrophilic iodination of phthalic acid or its anhydride (B1165640) is a classical method for preparing iodinated phthalic acid derivatives. This reaction is typically carried out in the presence of a strong acid, such as fuming sulfuric acid (oleum), which acts as both a solvent and a catalyst. The process involves the in situ generation of a potent electrophilic iodine species that then attacks the electron-rich aromatic ring.

Early research into the partial iodination of phthalic acid in 50% fuming sulfuric acid demonstrated the formation of a mixture of diiodo and triiodo derivatives. The reaction, when heated for an extended period at 75°C, yielded nearly equal amounts of 3,4- and 3,6-diiodophthalic acids, with smaller quantities of 4,5-diiodophthalic acid and a triiodo-anhydride. A more rapid heating to 200°C resulted in a similar amount of the 4,5-isomer but increased the proportions of the 3,4- and triiodo-anhydride at the expense of the 3,6-isomer. This indicates that the reaction conditions, particularly temperature, can influence the isomeric distribution of the products.

A more detailed procedure for the exhaustive iodination of phthalic anhydride to tetraiodophthalic anhydride involves heating phthalic anhydride with iodine in 60% fuming sulfuric acid. While the primary product of this reaction is the tetraiodinated compound, incomplete iodination can serve as a source for di- and tri-iodinated phthalic acids, which can then be separated.

Table 1: Isomer Distribution in the Direct Iodination of Phthalic Acid in 50% Fuming Sulfuric Acid

| Isomer | Relative Amount (Long heating at 75°C) | Relative Amount (Rapid heating to 200°C) |

|---|---|---|

| 3,4-Diiodophthalic acid | High | High |

| 3,6-Diiodophthalic acid | High | Low |

| 4,5-Diiodophthalic acid | Low | Low |

Iodination of Phthalimide (B116566) Precursors in Acidic Media

An alternative route to iodinated phthalic acids involves the iodination of phthalimide, a readily available derivative of phthalic acid. Similar to the direct iodination of phthalic acid, the reaction with phthalimide is typically conducted in a strongly acidic medium, such as fuming sulfuric acid, to facilitate the electrophilic substitution of iodine onto the aromatic ring.

The conditions for the iodination of phthalimide mirror those used for phthalic anhydride, and the subsequent hydrolysis of the resulting iodinated phthalimide yields the corresponding iodinated phthalic acids. This two-step process can be advantageous in certain synthetic contexts, potentially offering different selectivity or easier purification of the intermediate. The Gabriel synthesis, a well-known method for preparing primary amines, utilizes the potassium salt of phthalimide, highlighting the reactivity and utility of this precursor in organic synthesis.

Decarboxylative Iodination Strategies

Decarboxylative iodination has emerged as a powerful and versatile strategy for the synthesis of aryl iodides from readily available carboxylic acids. These methods offer an alternative to traditional electrophilic aromatic substitution and can often provide access to isomers that are difficult to obtain through direct halogenation. While specific examples for the synthesis of 4,5-diiodophthalic acid via these methods are not prevalent in the literature, the general principles can be extrapolated to phthalic acid derivatives.

Palladium-catalyzed decarboxylative coupling reactions have become a cornerstone of modern organic synthesis. In the context of iodination, these reactions typically involve the oxidative addition of an aryl carboxylate to a palladium(0) center, followed by decarboxylation and reductive elimination to afford the aryl iodide. While a direct palladium-catalyzed decarboxylative di-iodination of phthalic acid to 4,5-diiodophthalic acid has not been explicitly reported, related palladium-catalyzed decarbonylative iodination of aryl carboxylic acids has been developed. This process involves the in-situ activation of the carboxylic acid to an acid chloride, followed by a palladium-catalyzed sequence to yield the aryl iodide.

Photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under mild conditions using visible light as an energy source. Visible-light-induced decarboxylative iodination of aromatic carboxylic acids has been developed as a convenient and efficient method to produce aryl iodides. These reactions typically employ a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer with a carboxylate to generate an aryl radical. This radical can then be trapped by an iodine source to form the desired aryl iodide. The application of this methodology to dicarboxylic acids like phthalic acid could potentially offer a regioselective route to diiodinated products, although this specific transformation has not been detailed in the literature.

Recent advancements have led to the development of transition-metal-free methods for the decarboxylative iodination of aromatic carboxylic acids. These methods often rely on the use of hypervalent iodine reagents or simple molecular iodine under specific reaction conditions. A notable example is the use of molecular iodine (I₂) in the presence of a base, which has been shown to effect the decarboxylative iodination of a range of electron-rich and polyfluorinated aromatic acids. This approach circumvents the need for expensive and potentially toxic transition metal catalysts and represents a more sustainable synthetic route. While the substrate scope of these reactions has been explored for various benzoic acid derivatives, its application to phthalic acid for the synthesis of 4,5-diiodophthalic acid remains an area for further investigation.

Table 2: Overview of Decarboxylative Iodination Strategies for Aromatic Carboxylic Acids

| Strategy | Catalyst/Reagent | Key Features |

|---|---|---|

| Palladium-Catalyzed | Palladium complexes | Versatile, but can require specific ligands and conditions. |

| Visible-Light-Induced | Photocatalysts (e.g., Ru or Ir complexes, organic dyes) | Mild reaction conditions, high functional group tolerance. |

Multi-Iodination Strategies via Ipso-Iododecarboxylation

Ipso-iododecarboxylation is a powerful method for the introduction of iodine atoms onto an aromatic ring by replacing a carboxylic acid group. This reaction proceeds by the decarboxylation of an aromatic carboxylic acid, followed by the substitution of an iodine atom at the same position. While specific studies detailing the direct application of this method for the synthesis of 4,5-diiodo-phthalic acid are not prevalent in the reviewed literature, the general principles of this strategy can be applied to suitable precursors.

The reaction typically involves an aromatic dicarboxylic acid or a polycarboxylic acid where two carboxyl groups can be selectively removed and replaced by iodine. The efficiency of ipso-iododecarboxylation can be influenced by the reaction conditions, including the choice of iodinating agent and the presence of catalysts.

Table 1: General Conditions for Ipso-Iododecarboxylation of Aromatic Carboxylic Acids

| Substrate | Iodinating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Product |

| Aromatic Dicarboxylic Acid | N-Iodosuccinimide (NIS) | Palladium Acetate | DMF | 80 | Di-iodo Aromatic Compound |

| Benzoic Acid Derivatives | Iodine (I₂) / Iodic Acid (HIO₃) | Sulfuric Acid | Acetic Acid | 65-70 | Iodinated Aromatic Compound |

This table presents generalized conditions for ipso-iododecarboxylation and related iodination reactions based on available literature for various aromatic carboxylic acids.

Phthalic Acid Transformation Pathways to Iodinated Derivatives

Direct transformation of phthalic acid or its derivatives, such as phthalimide and phthalic anhydride, represents a common approach for the synthesis of halogenated analogues.

A versatile route to this compound involves the synthesis and subsequent hydrolysis of 4,5-diiodophthalimide. Phthalimides can be synthesized from the corresponding phthalic anhydride and an amine, often under thermal or microwave-assisted conditions. The resulting phthalimide can then be subjected to iodination, or a di-iodinated phthalic anhydride can be used as the starting material for the imide formation.

While a direct protocol for the synthesis of 4,5-diiodophthalimide is not extensively detailed, analogous reactions with other halogens provide a template for this transformation. For example, the synthesis of 4,5-dianilinophthalimide (B129169) has been achieved via a palladium-catalyzed amination of a di-substituted phthalimide precursor. nih.gov

Once the 4,5-diiodophthalimide is obtained, it can be hydrolyzed to the corresponding this compound. This hydrolysis is typically carried out under acidic or basic conditions, which cleaves the imide ring to yield the dicarboxylic acid.

The direct iodination of phthalic anhydride or a substituted phthalic anhydride is a plausible pathway to obtain a di-iodinated precursor. The synthesis of 4,5-diiodo-3,6-dichlorophthalic anhydride has been reported through the iodination of 3,6-dichlorophthalic anhydride, indicating that the phthalic ring can be directly iodinated. The subsequent hydrolysis of the resulting 4,5-diiodophthalic anhydride would yield the desired this compound.

The hydrolysis of phthalic anhydrides to their corresponding dicarboxylic acids is a standard organic transformation, typically achieved by heating the anhydride in the presence of water, often with an acid or base catalyst to facilitate the reaction.

Table 2: Synthesis of Halogenated Phthalic Anhydride Analogues

| Starting Material | Reagents | Conditions | Product |

| 3,6-Dichlorophthalic Anhydride | Iodine | Fuming Sulfuric Acid | 4,5-Diiodo-3,6-dichlorophthalic anhydride |

| Phthalic Anhydride | Chlorine | Caustic Alkali, Water | 4,5-Dichlorophthalic acid |

This table showcases synthetic routes to halogenated phthalic acid derivatives, providing a basis for potential synthesis of 4,5-diiodophthalic acid.

Advanced Synthetic Techniques for this compound Analogues

Modern synthetic methodologies, including microwave-assisted synthesis and metal-catalyzed reactions, offer efficient and often more environmentally benign alternatives to traditional methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. mdpi.comctppc.orgepa.gov The synthesis of phthalimide derivatives from phthalic anhydride and various amines is a reaction that can be effectively accelerated using microwave technology. This approach can be applied to the synthesis of a potential 4,5-diiodophthalimide intermediate, provided a suitable di-iodinated starting material is available. The reaction is often performed under solvent-free conditions, further enhancing its green chemistry credentials.

Table 3: Comparison of Conventional vs. Microwave-Assisted Phthalimide Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (%) |

| Phthalic anhydride + Urea | Several hours | 5-10 minutes | >70 |

| Phthalic anhydride + Glycine | Several hours | 3-5 minutes | >75 |

| Phthalic anhydride + Aniline | Several hours | 2-4 minutes | >80 |

This table illustrates the significant rate enhancement achieved with microwave-assisted synthesis for various phthalimide derivatives.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While a direct palladium-catalyzed synthesis of this compound is not explicitly described in the reviewed literature, related transformations suggest its feasibility. For instance, palladium-catalyzed C-H iodination of benzoic acids has been developed, which could potentially be adapted for the di-iodination of phthalic acid. nih.gov These reactions typically employ a palladium catalyst in the presence of an iodine source and an oxidant.

Furthermore, palladium-catalyzed amination has been successfully used to synthesize 4,5-dianilinophthalimide, demonstrating that the 4 and 5 positions of the phthalimide ring are accessible for metal-catalyzed functionalization. nih.gov A similar strategy could potentially be envisioned for the introduction of iodo groups.

Table 4: Overview of Relevant Metal-Catalyzed Reactions

| Reaction Type | Catalyst | Substrate Example | Product Example |

| C-H Iodination | Pd(OAc)₂ | Benzoic Acid | ortho-Iodobenzoic Acid |

| Amination | Pd Catalyst | Dihalogenated Phthalimide | Dianilinophthalimide |

This table provides examples of palladium-catalyzed reactions that could be conceptually applied to the synthesis of 4,5-diiodophthalic acid and its derivatives.

Green Chemistry Approaches in Phthalic Acid Synthesis

While the traditional synthesis of 4,5-diiodophthalic acid involves harsh reagents like fuming sulfuric acid, modern chemical synthesis places a strong emphasis on green chemistry principles to reduce environmental impact and enhance safety. indianchemicalsociety.comepitomejournals.com Although specific green synthesis routes for 4,5-diiodophthalic acid are not widely documented, general green chemistry approaches applicable to the synthesis of its parent compound, phthalic acid, and other aromatic compounds are highly relevant.

Key principles of green chemistry that can be applied include: organic-chemistry.orgroyalsocietypublishing.org

Use of Greener Solvents: A primary goal is to replace hazardous solvents with environmentally benign alternatives. royalsocietypublishing.org Water is an ideal green solvent, and research has demonstrated its utility in various organic reactions, including the synthesis of aromatic ketones using visible-light-induced aerobic C-H oxidation. chemistryviews.org Such photocatalytic processes in water represent a significant advancement over traditional methods that often rely on toxic solvents. chemistryviews.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. indianchemicalsociety.com C-H oxygenation is one strategy that offers high atom economy for the synthesis of aromatic ketones, which are important industrial intermediates. chemistryviews.org

Use of Renewable Feedstocks: The chemical industry is increasingly exploring the use of renewable biomass to produce valuable chemicals. For instance, phthalic anhydride has been synthesized from biobased furan (B31954) and maleic anhydride, offering a sustainable alternative to petroleum-based feedstocks. epitomejournals.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. organic-chemistry.org The development of photocatalytic reactions that can be performed at room temperature is a key area of green chemistry research. chemistryviews.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents, as catalysts can be used in small amounts and can be recycled and reused. epitomejournals.com

These green chemistry principles provide a framework for developing more sustainable and environmentally friendly methods for the synthesis of 4,5-diiodophthalic acid and its precursors.

Purification and Isolation Methodologies in Academic Synthesis

The purification and isolation of 4,5-diiodophthalic acid from the mixture of isomers produced during synthesis are critical for obtaining a pure product for further research and application. In an academic setting, a variety of techniques are employed for the separation and purification of aromatic carboxylic acids.

Following the synthesis of mixed diiodophthalic acids, a key step is the separation of the desired 4,5-isomer. The 1917 study by Willard and Perkins also outlined a method for the fractional separation of the different isomers based on the differential solubility of their monosodium salts. acs.org When the mixture of diiodo acids is dissolved in a sodium hydroxide (B78521) solution and then treated with acetic acid, the mono-sodium salt of 4,5-diiodophthalic acid is the first to precipitate from the solution. acs.org This allows for its separation from the 3,4- and 3,6-isomers, whose salts remain in solution under these conditions. acs.org

General purification procedures for solid carboxylic acids, which are applicable to 4,5-diiodophthalic acid, include:

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of purer crystals. Common solvents for the recrystallization of aromatic carboxylic acids include aqueous alcohol, toluene, or acetic acid. lookchem.com

Acid-Base Extraction: This method is effective for separating carboxylic acids from neutral or basic impurities. The crude acid is dissolved in an aqueous base (like sodium hydroxide) and washed with an organic solvent (like diethyl ether) to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration. lookchem.com

Chromatography: Techniques such as column chromatography can be employed for the separation of closely related isomers, although this is often more resource-intensive for larger-scale preparations.

The table below outlines a general purification scheme for a solid aromatic carboxylic acid like 4,5-diiodophthalic acid.

Table 2: General Purification Scheme for Aromatic Carboxylic Acids

| Step | Technique | Purpose | Details |

|---|---|---|---|

| 1 | Fractional Precipitation | Isomer Separation | Exploits differences in the solubility of the monosodium salts of the diiodo isomers to selectively precipitate the 4,5-isomer. |

| 2 | Acid-Base Extraction | Removal of Impurities | Separates the acidic product from any neutral or basic starting materials or byproducts. |

The choice of purification method depends on the nature of the impurities and the scale of the synthesis. For the specific case of 4,5-diiodophthalic acid produced via the historical method, a combination of fractional precipitation followed by recrystallization would be a viable strategy for obtaining a high-purity sample.

Mechanistic Investigations of Reactions Involving 4,5 Diiodo Phthalic Acid

Reaction Pathways in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. olemiss.edu For 4,5-diiodophthalic acid, the introduction of additional substituents onto the aromatic ring follows specific mechanistic routes.

While molecular iodine itself is not a potent electrophile, its reactivity can be significantly enhanced by the presence of an oxidizing agent or through acid catalysis. olemiss.edu In aqueous environments, particularly under acidic conditions, the hypoiodous acidium ion (H2OI+) has been identified as a key and highly reactive iodinating species. tyjz.comacs.org This cation is formed by the protonation of hypoiodous acid (HOI). tyjz.comacs.org

Computational studies have shown that H2OI+ can act as both an acid catalyst and an iodinating agent. tyjz.comacs.org The formation of a loosely bonded complex between the aromatic compound and H2OI+ is a critical initial step in the iodination process. tyjz.com This mechanism significantly lowers the energy barrier for the formation of iodinated aromatic products compared to pathways involving HOI alone. tyjz.comacs.org For instance, in the iodination of certain aromatic compounds, the presence of H2OI+ with HOI or water acting as a proton acceptor dramatically reduces the activation energy. tyjz.com

Recent research suggests that H2OI+ is the predominant active iodinating agent in some reactions, especially at lower pH values. tyjz.com Its role is crucial for understanding the formation of iodinated disinfection byproducts in water treatment processes, a field where such mechanistic insights are of high importance. tyjz.com

The traditional mechanism for electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. olemiss.edupearson.com This intermediate is generated when the π-electron system of the aromatic ring attacks the electrophile. olemiss.edu The aromaticity of the ring is temporarily disrupted in this step. pearson.com Subsequently, a base removes a proton from the carbon atom bearing the new substituent, restoring aromaticity. olemiss.edu

However, some recent studies have challenged the universality of the arenium ion as a mandatory intermediate in all electrophilic aromatic substitution reactions. pnas.orgresearchgate.net Computational and experimental evidence for the chlorination of anisole (B1667542) in a nonpolar solvent suggests that addition-elimination pathways can compete with or even be favored over the direct substitution pathway involving an arenium ion. pnas.orgresearchgate.net These alternative mechanisms may proceed through a concerted, single transition state without the formation of a stable σ-complex intermediate. pnas.orgresearchgate.netresearchgate.net While the classic arenium ion model remains a cornerstone for rationalizing many EAS reactions, these findings indicate that the mechanistic landscape can be more complex, depending on the specific reactants and conditions. pnas.orgresearchgate.netresearchgate.net

Decarboxylative Reaction Mechanisms

The loss of one or both carboxyl groups from 4,5-diiodophthalic acid is a significant transformation that can proceed through different mechanistic pathways.

Decarboxylation of aromatic carboxylic acids can occur via free radical intermediates. researchgate.netthieme-connect.com This pathway often involves single-electron transfer (SET) processes. thieme-connect.com The initial step can be the oxidation of the carboxylate ion to form a carboxyl radical, which then loses carbon dioxide to generate an aryl radical. thieme-connect.com This aryl radical can then participate in subsequent reactions, such as hydrogen abstraction or coupling. osti.gov

Photoredox catalysis has emerged as a powerful tool for initiating decarboxylation through free-radical pathways under mild conditions. researchgate.netacs.org These methods often utilize a photocatalyst that, upon excitation by visible light, can mediate the single-electron transfer required to generate the initial radical species. acs.org For example, a copper-mediated, light-induced process has been reported where a Cu(II) carboxylate species undergoes a ligand-to-metal charge transfer (LMCT) upon visible-light excitation, leading to radical decarboxylation. researchgate.net Other radical-based decarboxylation methods include the Barton decarboxylation and the Hunsdiecker reaction. orgoreview.com

Table 1: Comparison of General Decarboxylation Strategies

| Strategy | Key Intermediate | Initiation | Typical Conditions |

|---|---|---|---|

| Thermal Decarboxylation | Carbanion (in some cases) | Heat | High temperatures |

| β-Keto Acid Decarboxylation | Cyclic transition state | Gentle heating | Mild conditions |

| Kolbe Electrolysis | Alkyl/Aryl radical | Anodic oxidation | Electrolysis |

| Barton Decarboxylation | Alkyl/Aryl radical | Radical initiator (e.g., AIBN) | Two-step process |

| Hunsdiecker Reaction | Alkyl/Aryl radical | Homolytic cleavage of O-Br bond | Use of silver salt and bromine |

| Photoredox Catalysis | Alkyl/Aryl radical | Visible light photocatalyst | Mild, light-induced |

| Transition Metal-Mediated | Organometallic species | Metal catalyst (e.g., Cu, Pd, Ag) | Varies with metal and substrate |

Transition metals, particularly copper, palladium, and silver, are known to catalyze the decarboxylation of aromatic carboxylic acids. d-nb.inforesearchgate.netacs.org These reactions often proceed through the formation of a metal carboxylate complex. wikipedia.org The general mechanism involves the formation of an aryl-metal species after the extrusion of carbon dioxide. acs.org

Copper-mediated decarboxylation is particularly common, though it often requires high temperatures. d-nb.info The presence of ortho substituents on the benzoic acid can influence the reaction rate, a phenomenon known as the ortho effect, which can involve both steric destabilization of the starting material and coordination of the metal in the transition state. d-nb.info Palladium and silver complexes also facilitate decarboxylation, and in some cases, can lead to decarboxylative cross-coupling reactions where the generated aryl-metal intermediate is trapped by another reagent. researchgate.netillinois.edu These catalytic cycles provide a powerful method for the functionalization of aromatic carboxylic acids. researchgate.net

Hydrolysis and Ammonolysis Pathways of Phthalic Acid Derivatives

Derivatives of phthalic acid, such as its anhydride (B1165640), readily undergo hydrolysis and ammonolysis. douwin-chem.comdouwin-chem.com Phthalic anhydride, formed by the dehydration of phthalic acid, reacts with hot water to reform the diacid. wikipedia.org This hydrolysis is generally not a reversible process under typical conditions, although phthalic acid can be dehydrated back to the anhydride at temperatures above 180 °C. wikipedia.org

Ammonolysis of phthalic anhydride, which involves reacting it with ammonia (B1221849), yields phthalamic acid or, upon heating, phthalimide (B116566). wikipedia.orgtopfinechem.com The reaction with aqueous ammonia can produce phthalimide with high yields. wikipedia.org The rates of aminolysis of phthalic anhydride are influenced by the basicity and steric properties of the amine used. acs.org Studies have shown that the reaction with weakly basic amines is more sensitive to the amine's basicity, suggesting significant carbon-nitrogen bond formation in the rate-determining transition state. acs.org

Table 2: Reactions of Phthalic Anhydride

| Reaction | Reagent | Product(s) |

|---|---|---|

| Hydrolysis | Hot Water (H₂O) | Phthalic acid |

| Alcoholysis | Alcohol (ROH) | Phthalate (B1215562) monoester |

| Ammonolysis | Ammonia (NH₃) | Phthalamic acid / Phthalimide |

Cyclization and Condensation Mechanisms in Derivative Formation

The formation of derivatives from 4,5-diiodo-phthalic acid often involves cyclization and condensation reactions, with the synthesis of N-substituted phthalimides being a prominent example. These reactions typically proceed via the more reactive 4,5-diiodo-phthalic anhydride, which is readily formed by the dehydration of the diacid.

Step 1: Nucleophilic Attack and Ring Opening

The reaction begins with the nucleophilic attack of a primary amine on one of the electrophilic carbonyl carbons of the 4,5-diiodo-phthalic anhydride. This attack leads to the cleavage of a carbon-oxygen bond in the anhydride ring, resulting in the formation of a tetrahedral intermediate. This intermediate then collapses, leading to the opening of the anhydride ring to form a phthalamic acid derivative (a 2-carbamoyl-4,5-diiodobenzoic acid). This initial step is an aminolysis of the anhydride. libretexts.org

Step 2: Intramolecular Cyclization and Dehydration

The second step is an intramolecular cyclization. Under heating or in the presence of a dehydrating agent like acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC), the carboxylic acid group and the amide group of the phthalamic acid intermediate react. libretexts.orgresearchgate.net The nitrogen of the amide acts as a nucleophile, attacking the carboxylic acid's carbonyl carbon. This is followed by the elimination of a water molecule to form the stable five-membered imide ring, yielding the final N-substituted 4,5-diiodo-phthalimide. pharmainfo.in The direct conversion from the ammonium (B1175870) carboxylate salt formed between the carboxylic acid and the amine can also be achieved by heating above 100°C to drive off the water. libretexts.orglibretexts.org

The general mechanism can be summarized as follows:

Formation of Phthalamic Acid: 4,5-Diiodo-phthalic anhydride + R-NH₂ → 2-((R)-carbamoyl)-4,5-diiodobenzoic acid

Cyclization (Dehydration): 2-((R)-carbamoyl)-4,5-diiodobenzoic acid → N-R-4,5-diiodo-phthalimide + H₂O

This versatile reaction allows for the synthesis of a wide array of phthalimide derivatives by varying the primary amine used in the initial step.

| Amine Reactant (R-NH₂) | Resulting N-Substituted 4,5-Diiodo-phthalimide | Reaction Type |

|---|---|---|

| Aniline | N-Phenyl-4,5-diiodo-phthalimide | Condensation/Cyclization |

| Benzylamine | N-Benzyl-4,5-diiodo-phthalimide | Condensation/Cyclization |

| Glycine | 2-(4,5-Diiodo-1,3-dioxoisoindolin-2-yl)acetic acid | Condensation/Cyclization |

| 2-Aminoethanol | N-(2-Hydroxyethyl)-4,5-diiodo-phthalimide | Condensation/Cyclization |

Stereochemical Considerations in this compound Reactions

This compound is an achiral molecule as it possesses a plane of symmetry. However, stereochemical principles become crucial when it reacts to form chiral products. Stereoisomers can arise under two primary conditions: when the reactant partner is chiral or when the reaction creates a new stereocenter or a center of axial chirality in the product. masterorganicchemistry.com

Formation of Diastereomers

When 4,5-diiodo-phthalic anhydride reacts with a chiral primary amine (e.g., (R)- or (S)-1-phenylethylamine), the resulting N-substituted phthalamic acid intermediate will contain a stereocenter. The subsequent cyclization to the phthalimide does not affect this existing stereocenter. If the reaction were to create a new stereocenter in a molecule that already contains one, a mixture of diastereomers would be formed. masterorganicchemistry.com These diastereomers have different physical properties and can potentially be separated.

Atropisomerism in N-Aryl Phthalimides

A more subtle and significant stereochemical outcome is the potential for atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. This phenomenon can be observed in the synthesis of N-aryl-4,5-diiodo-phthalimides, particularly when the aryl group bears bulky substituents in the ortho positions.

The rotation around the N-C(aryl) bond becomes restricted due to steric hindrance between the ortho substituents on the aryl ring and the carbonyl groups of the phthalimide ring. If this rotational barrier is high enough to allow for the isolation of the individual rotational isomers (rotamers) at room temperature, they exist as a pair of non-superimposable mirror-image enantiomers.

Recent studies on the synthesis of other N-aryl phthalimides have demonstrated that N-heterocyclic carbene (NHC) catalysis can achieve atroposelective synthesis, yielding products with high enantioselectivity. nih.gov This strategy involves the in-situ activation of the phthalamic acid, followed by a catalyzed, atroposelective amidation. nih.gov This suggests a pathway for the enantioselective synthesis of axially chiral N-aryl-4,5-diiodo-phthalimides. The formation of one enantiomer over the other makes the reaction stereoselective. chemistrytalk.org A reaction is considered stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. chemistrytalk.orgyoutube.com

| Reactant(s) | Product Type | Type of Stereoisomerism | Key Factor |

|---|---|---|---|

| 4,5-Diiodo-phthalic anhydride + Chiral Amine (e.g., (R)-Alanine methyl ester) | N-Substituted 4,5-diiodo-phthalimide | Diastereomers (if a new stereocenter is formed) | Reaction with a single enantiomer of a chiral reagent. |

| 4,5-Diiodo-phthalic anhydride + 2,6-Disubstituted Aniline | N-Aryl-4,5-diiodo-phthalimide | Enantiomers (Atropisomers) | Hindered rotation around the N-C(aryl) single bond due to steric bulk. |

Advanced Spectroscopic and Crystallographic Characterization of 4,5 Diiodo Phthalic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,5-diiodo-phthalic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, offer unambiguous confirmation of its constitution.

The ¹H NMR spectrum of this compound is distinguished by its simplicity, which directly reflects the molecule's symmetry. Due to the C2v symmetry, the two aromatic protons at positions 3 and 6 are chemically equivalent, as are the two carboxylic acid protons.

Aromatic Protons: The protons on the benzene (B151609) ring, located at C-3 and C-6, are expected to appear as a single sharp singlet. The absence of adjacent protons for coupling simplifies the signal. The significant downfield shift of this signal is attributed to the deshielding effects of the adjacent iodine atoms and carboxylic acid groups.

Carboxylic Acid Protons: The protons of the two carboxyl groups (-COOH) typically produce a single, broad singlet at a very downfield chemical shift (δ 10-13 ppm). This broadening is a result of rapid proton exchange with solvent molecules or intermolecular hydrogen bonding.

The analysis of the ¹H NMR spectra of related phthalic acid derivatives provides a basis for predicting these chemical shifts. researchgate.netchemicalpapers.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analysis of phthalic acid and substituted aromatic compounds. chemicalbook.comnih.gov

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-3, H-6) | 8.0 - 8.3 | Singlet (s) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The symmetry of this compound results in a reduced number of signals, with four distinct resonances expected for the eight carbon atoms.

Carboxylic Carbons (C-7, C-8): A single signal is anticipated in the downfield region (165-175 ppm), characteristic of carboxylic acid carbons.

Iodinated Carbons (C-4, C-5): The carbons directly bonded to the iodine atoms are expected to show a signal at a chemical shift significantly influenced by the "heavy atom effect" of iodine.

Carboxyl-bearing Aromatic Carbons (C-1, C-2): These quaternary carbons will produce a single resonance.

Protonated Aromatic Carbons (C-3, C-6): The two equivalent methine carbons of the aromatic ring will give rise to a single signal.

Predicted spectra for phthalic acid serve as a reference for estimating these chemical shifts. hmdb.cahmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analysis of phthalic acid and iodo-substituted benzene derivatives. hmdb.cabmrb.io

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 168 - 172 |

| Aromatic (C-H) | 135 - 140 |

| Aromatic (C-COOH) | 132 - 136 |

| Aromatic (C-I) | 95 - 105 |

While one-dimensional NMR spectra are informative for the parent acid, two-dimensional (2D) NMR techniques are invaluable for the structural elucidation of more complex or less symmetrical derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is crucial for assigning protons in substituted derivatives where the simple singlet pattern is absent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. bmrb.io It is particularly useful for assigning quaternary carbons (like those of the carboxyl groups and the substituted C-1, C-2, C-4, and C-5 positions) by observing their correlations with nearby protons.

For this compound itself, an HMBC spectrum would confirm the structure by showing correlations from the aromatic protons (H-3, H-6) to the surrounding carbons (C-1, C-2, C-4, C-5) and vice-versa.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. latech.edu The IR spectrum of this compound is characterized by several key absorption bands that are diagnostic of its functional groups. researchgate.net

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. vscht.cz

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid's carbonyl group. Conjugation with the aromatic ring and intermolecular hydrogen bonding influence the exact position of this band.

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to one or more moderate to sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: A combination of C-O stretching and O-H in-plane bending vibrations results in strong, broad bands in the 1210-1320 cm⁻¹ region.

C-I Stretch: The stretching vibration of the carbon-iodine bond is expected to produce a strong absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound Data based on characteristic vibrational frequencies for phthalic acid and its derivatives. researchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch / O-H Bend | 1210 - 1320 | Strong |

| C-I Stretch | 500 - 600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The UV-Vis spectrum of this compound is dominated by transitions involving its π-electron system.

The chromophore consists of the benzene ring conjugated with two carbonyl groups. The presence of non-bonding electrons on the oxygen and iodine atoms also allows for n → π* transitions. fiveable.me

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity (high molar absorptivity, ε) and are responsible for the strong absorption bands observed in the UV region for aromatic compounds. For this compound, these transitions are expected to be the most prominent.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen or iodine atoms) to a π* antibonding orbital. youtube.com These transitions are symmetry-forbidden and thus have a much lower intensity than π → π* transitions. They usually appear as weaker shoulders or bands at longer wavelengths.

The presence of iodine atoms as substituents on the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted phthalic acid. This is due to the electron-donating resonance effect of the halogens, which extends the conjugation and lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). mdpi.com

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

| π → π | Benzene Ring / Carbonyl | 200 - 300 | High |

| n → π | Carbonyl / Iodine | 300 - 350 | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₄I₂O₄), the molecular weight is 417.83 g/mol .

The mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z ≈ 418. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for aromatic dicarboxylic acids include: libretexts.org

Loss of a hydroxyl radical (-OH): Resulting in a significant [M-17]⁺ peak.

Loss of a carboxyl group (-COOH): Leading to an [M-45]⁺ peak.

Loss of water (-H₂O): An [M-18]⁺ peak can arise from the interaction of the two adjacent carboxyl groups, especially under thermal conditions in the ion source, leading to an anhydride-like structure.

Decarboxylation (-CO₂): Loss of carbon dioxide can lead to an [M-44]⁺ peak.

Loss of Iodine (-I): Cleavage of the C-I bond can result in an [M-127]⁺ peak.

The fragmentation of phthalate (B1215562) derivatives often produces a characteristic ion at m/z 147, corresponding to a deprotonated phthalic anhydride (B1165640) structure, and an ion at m/z 121. nih.gov The presence of two iodine atoms would also give rise to characteristic isotopic patterns in fragments containing them.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragmentation Process | Lost Fragment | Predicted m/z of Fragment Ion |

| Molecular Ion | - | ~418 |

| Loss of Hydroxyl | •OH | ~401 |

| Loss of Water | H₂O | ~400 |

| Loss of Carboxyl | •COOH | ~373 |

| Loss of Iodine | •I | ~291 |

| Loss of COOH and I | •COOH, •I | ~246 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular structure, conformation, and the packing of 4,5-diiodophthalic acid molecules in the solid state.

Based on the analysis of similar aromatic carboxylic acids, 4,5-diiodophthalic acid would likely crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. The presence of the heavy iodine atoms and the potential for various intermolecular interactions could influence the symmetry of the crystal lattice. The space group would be determined by the symmetry elements present in the crystal structure. For instance, the presence of a center of inversion would lead to a centrosymmetric space group.

Table 1: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Z (molecules/unit cell) | 2 or 4 |

Note: This table is predictive and not based on experimental data for 4,5-diiodophthalic acid.

The crystal structure of 4,5-diiodophthalic acid is expected to be dominated by a network of intermolecular interactions. The primary and most predictable of these are the hydrogen bonds formed between the carboxylic acid functional groups. Typically, carboxylic acids form strong centrosymmetric dimers via O-H···O hydrogen bonds.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Formation of dimeric synthons, primary structural motif. |

| Halogen Bond | C-I | O=C, I | Directional interactions contributing to the 3D network. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Potential for offset stacking, influencing layer formation. |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

For 4,5-diiodophthalic acid, a Hirshfeld surface analysis would be expected to reveal the following:

Prominent red spots on the d_norm surface , indicating the close contacts associated with the O-H···O hydrogen bonds.

Areas corresponding to I···O, I···H, and potentially I···I contacts , providing insight into the nature and extent of halogen bonding and other van der Waals interactions.

Table 3: Predicted Major Contributions to the Hirshfeld Surface of this compound

| Contact Type | Predicted Contribution | Significance |

|---|---|---|

| O···H / H···O | High | Represents strong hydrogen bonding. |

| H···H | Significant | Represents van der Waals contacts. |

| I···H / H···I | Moderate | Indicates interactions with iodine atoms. |

| I···O / O···I | Possible | Represents halogen bonding. |

| I···I | Possible | Represents halogen-halogen interactions. |

Advanced Analytical Techniques for Purity and Quantitative Analysis

To ensure the purity and determine the concentration of 4,5-diiodophthalic acid, a combination of advanced analytical techniques would be employed.

High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, would be suitable for separating 4,5-diiodophthalic acid from potential impurities, starting materials, and side products. A UV detector would be appropriate for detection, given the aromatic nature of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would allow for the confirmation of the molecular weight of the main peak and the identification of impurities by their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. Quantitative NMR (qNMR) could also be used for accurate purity assessment and quantitative analysis by integrating the signals of the analyte against a certified internal standard.

Elemental Analysis: This technique would provide the percentage composition of carbon, hydrogen, and iodine, which can be compared to the theoretical values to assess purity.

Titration: As a dicarboxylic acid, a simple acid-base titration with a standardized solution of a strong base (e.g., NaOH) could be used for quantitative analysis.

While computational methods are frequently used to study related phthalic acid derivatives, such as 4,5-dichlorophthalic acid dergipark.org.tr and 4-nitrophthalic acid researchgate.net, the specific data and research findings for this compound could not be located to fulfill the requirements of the outlined article structure.

Therefore, it is not possible to generate the requested scientifically accurate and detailed article solely on this compound at this time.

Computational Chemistry Approaches for 4,5 Diiodo Phthalic Acid

Density Functional Theory (DFT) Studies of Electronic Structure

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. wikipedia.org This technique is based on the relationship between the electron density (ρ) and its first derivative, which is used to calculate the RDG. chemtools.org By plotting the RDG against the electron density, regions of a molecule can be characterized. Spikes in the low-density, low-gradient region of these plots are characteristic of non-covalent interactions. chemtools.org

For 4,5-Diiodo-phthalic acid, RDG analysis is particularly valuable for characterizing intramolecular and intermolecular interactions, especially those involving the iodine atoms. The iodine atoms can participate in halogen bonding, a highly directional interaction where the iodine acts as a Lewis acid, interacting with a Lewis base. nih.govrsc.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the iodine atom opposite to the C–I covalent bond. mdpi.com

The analysis visualizes these interactions as isosurfaces in 3D space, which are color-coded to differentiate their nature and strength. mdpi.com The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used for this color-coding:

Strong, attractive interactions (e.g., hydrogen bonds, strong halogen bonds) are shown in blue.

Weak, van der Waals interactions are depicted in green.

Strong, repulsive interactions (e.g., steric clashes) are colored red. chemtools.org

In the context of this compound, RDG analysis would likely reveal intramolecular hydrogen bonds between the adjacent carboxylic acid groups and potential intermolecular halogen bonds (C–I···O) in a crystal lattice or dimeric structure.

| Interaction Type | Typical Sign(λ₂)ρ Value | RDG Isosurface Color | Potential Example in this compound System |

|---|---|---|---|

| Strong Repulsion (Steric Clash) | Large, Positive | Red | Between iodine atoms in a compressed crystal structure |

| Weak Interaction (van der Waals) | Near Zero | Green | Between the π-systems of adjacent benzene (B151609) rings |

| Strong Attraction (Hydrogen/Halogen Bond) | Large, Negative | Blue | O-H···O hydrogen bond between carboxyl groups; C-I···O halogen bond between molecules |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting reaction mechanisms and analyzing transition states (TS). mdpi.com These methods allow for the exploration of potential energy surfaces to identify the most plausible reaction pathways, intermediates, and the high-energy transition states that connect them. nih.gov

For this compound, these computational tools can be applied to understand its synthesis. The iodination of aromatic compounds often requires specific conditions, such as the use of an oxidizing agent or a strong acid catalyst, because iodine itself is not highly reactive. manac-inc.co.jp A plausible synthesis route could involve the direct iodination of phthalic acid.

Computational investigation of such a reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., phthalic acid, I₂, catalyst) and the product (this compound).

Transition State Searching: Identifying the saddle points on the potential energy surface that correspond to the transition states for the iodination steps. This is crucial for understanding the kinetics of the reaction. nih.gov

A computational study on a related reaction, the formation of 4,5-diaminophthalonitrile (B137029) from a dibromo precursor, demonstrated the utility of DFT in finding transition states and calculating thermodynamic parameters like ΔG, ΔH, and activation energies for each step of the reaction. researchgate.net Similar calculations for the iodination of phthalic acid would provide critical insights into the feasibility and mechanism of forming this compound.

| Reaction Step (Hypothetical Iodination) | Computational Parameter | Significance |

|---|---|---|

| Phthalic Acid → Mono-iodo Intermediate (TS1) | Activation Energy (Ea1) | Energy barrier for the first iodination step. |

| Mono-iodo Intermediate → this compound (TS2) | Activation Energy (Ea2) | Energy barrier for the second iodination step. |

| Overall Reaction | Reaction Free Energy (ΔG) | Determines the thermodynamic spontaneity of the overall synthesis. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of a molecule. researchgate.net

For this compound, MD simulations can be employed to explore its conformational flexibility. The key degrees of freedom in this molecule include the rotation of the two carboxylic acid groups around their C–C bonds. These rotations determine the relative orientation of the hydroxyl and carbonyl groups, which can influence the molecule's ability to form intra- and intermolecular hydrogen bonds.

A typical MD simulation protocol would involve:

System Setup: Placing the this compound molecule in a simulation box, often solvated with water to mimic solution conditions.

Force Field Selection: Choosing a suitable force field (e.g., OPLS-AA, CHARMM) that accurately describes the intramolecular and intermolecular forces. nih.gov

Equilibration and Production: Running the simulation for a period (nanoseconds to microseconds) to allow the system to reach thermal equilibrium, followed by a production run for data collection. mdpi.com

Analysis of the MD trajectory can reveal the most stable conformations, the energy barriers between them, and the timescale of conformational changes. Studies on related molecules, such as phthalic acid esters, have used MD to investigate their permeation through membranes and their preferred orientations. nih.govmdpi.com For this compound, simulations could reveal a preference for a planar or non-planar arrangement of the carboxyl groups and how this is influenced by the bulky iodine substituents.

| Simulation Parameter | Typical Value/Choice | Purpose in Conformational Analysis |

|---|---|---|

| Force Field | OPLS-AA, GAFF, CHARMM | Defines the potential energy of the system based on atomic positions. |

| Solvent | Explicit (e.g., TIP3P water) or Implicit | Models the effect of the environment on conformational preference. |

| Temperature | 300 K | Simulates conditions at or near room temperature. |

| Simulation Time | 100 - 1000 ns | Ensures adequate sampling of different molecular conformations. |

| Analysis Method | Dihedral Angle Distribution | To identify preferred rotational states of the carboxylic acid groups. |

QSAR and Quantitative Structure–Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.com These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

While specific QSAR/QSPR studies on this compound are not prominent, models have been developed for related classes of compounds like benzoic acid derivatives. nih.govresearchgate.net These studies can provide a framework for predicting the properties of this compound.

The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for a series of related molecules. These can be constitutional, topological, geometric, or electronic descriptors.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model.

Validation: The model's predictive power is rigorously tested.

For this compound, QSPR models could be used to predict properties such as solubility, logP (hydrophobicity), or chromatographic retention time. mdpi.com QSAR studies on halogenated benzoic acids have shown that descriptors related to hydrophobicity, molar refractivity, and electronic properties (like the energy of the Lowest Unoccupied Molecular Orbital, LUMO) are often critical in explaining biological activity. nih.govnih.govchitkara.edu.in By calculating these descriptors for this compound, its potential activities or properties could be estimated using existing models for similar compounds.

| Descriptor Class | Specific Descriptor Example | Property It Represents |

|---|---|---|

| Electronic | LUMO Energy | Electron-accepting ability, related to reactivity. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Topological | Wiener Index | Molecular branching and compactness. |

Research Applications of 4,5 Diiodo Phthalic Acid in Advanced Chemical Synthesis

Precursor in Phthalocyanine (B1677752) Chemistry

The synthesis of phthalocyanines often begins with substituted phthalic acid derivatives, such as phthalonitriles or phthalic anhydrides. nih.govresearchgate.net 4,5-Diiodo-phthalic acid, through its conversion to these reactive intermediates, serves as a crucial precursor for introducing iodine atoms onto the periphery of the phthalocyanine macrocycle. These iodine substituents are not merely passive additions; they significantly influence the electronic properties, solubility, and solid-state packing of the resulting phthalocyanine derivatives, and they provide reactive handles for further post-synthetic modifications.

Synthesis of Iodinated Phthalocyanine Derivatives

The introduction of iodine atoms onto the phthalocyanine skeleton is a key strategy for modulating its properties. The synthesis of asymmetrically substituted A₃B-type phthalocyanines can be achieved using iodinated precursors. For instance, a diiodophthalocyanine has been synthesized through a statistical condensation reaction involving a diiodophthalonitrile and an excess of a trifluoroethoxyphthalonitrile. nih.gov In this approach, the diiodophthalonitrile is prepared from the corresponding this compound derivative. The resulting A₃B-type diiodophthalocyanine contains three trifluoroethoxy-substituted isoindole units and one diiodo-substituted isoindole unit. The presence of the iodine atoms provides sites for subsequent cross-coupling reactions, allowing for the introduction of other functional groups to further tune the molecule's properties. nih.gov

The general synthetic approach to such iodinated phthalocyanines is outlined in the table below, starting from a halogenated phthalonitrile (B49051) precursor.

| Precursor 1 | Precursor 2 | Reaction Type | Product Type | Ref. |

| Diiodophthalonitrile | Trifluoroethoxyphthalonitrile | Mixed Cyclotetramerization | A₃B-type Diiodophthalocyanine | nih.gov |

| 4,5-Dichlorophthalonitrile | Hexanethiol | Nucleophilic Substitution, then Cyclotetramerization | Symmetrically Substituted Phthalocyanine | nih.gov |

This table illustrates common pathways to substituted phthalocyanines, where dihalo-phthalic acid derivatives are key starting materials.

Development of Subphthalocyanines from this compound Precursors

Subphthalocyanines (SubPcs) are another class of aromatic macrocycles, smaller congeners of phthalocyanines, consisting of three isoindole units linked by aza-bridges around a central boron atom. Their unique bowl-shaped geometry and distinct photophysical properties make them attractive for various applications. The synthesis of SubPcs also relies on phthalonitrile precursors, and the introduction of iodine atoms can be achieved by using 4,5-diiodophthalonitrile (B13040148), derived from this compound.

Axially linked SubPc homo- and heterodimers have been synthesized, demonstrating the versatility of these building blocks. rsc.org While direct synthesis from 4,5-diiodophthalonitrile is a viable route, the functionalization of pre-formed SubPcs is also a common strategy. The presence of iodine atoms on the SubPc periphery would offer valuable reactive sites for post-synthetic modification, similar to their phthalocyanine counterparts. The synthesis of various SubPc derivatives often involves different substituted phthalonitrile precursors to tune their electronic and optical properties. researchgate.net

Building Block for Novel Phthalimide (B116566) Derivatives

Phthalimides, or isoindole-1,3-diones, are a prominent class of compounds with a wide array of applications, particularly in medicinal chemistry and materials science. nih.govresearchgate.net They are typically synthesized through the reaction of phthalic anhydrides with primary amines. saskoer.calibretexts.orgchemguide.co.uk Consequently, 4,5-diiodo-phthalic anhydride (B1165640), readily prepared from the corresponding acid, is a key intermediate for introducing iodine into the phthalimide scaffold.

The reaction of 4,5-dihalogenated phthalic anhydrides with various amines provides a straightforward route to a diverse library of N-substituted phthalimide derivatives. For example, the reaction of 4,5-dichlorophthalic anhydride with amines like thiosemicarbazide (B42300) and ethylene (B1197577) diamine has been shown to produce the corresponding phthalimide derivatives in good yields. mdpi.comnih.gov This reactivity is directly analogous to that expected for 4,5-diiodo-phthalic anhydride, allowing for the synthesis of 4,5-diiodo-phthalimides. The iodine atoms in these molecules can then serve as handles for further functionalization, for example, through palladium-catalyzed amination to create compounds like 4,5-dianilinophthalimide (B129169) (DAPH) analogues, which have been investigated for potential therapeutic applications. nih.gov

| Phthalic Anhydride Derivative | Amine | Product |

| 4,5-Dichlorophthalic anhydride | Ethylene diamine | N-(2-aminoethyl)-4,5-dichlorophthalimide |

| 4,5-Dichlorophthalic anhydride | 2-amino-thiophene-3-carboxylic acid ethyl ester | N-(3-(ethoxycarbonyl)thiophen-2-yl)-4,5-dichlorophthalimide |

| 4,5-Diiodo-phthalic anhydride (projected) | Primary Amine (R-NH₂) | N-alkyl/aryl-4,5-diiodo-phthalimide |

This table shows examples of phthalimide synthesis from a dihalogenated precursor, illustrating the potential of 4,5-diiodo-phthalic anhydride.

Ligand in Coordination Chemistry Research

The carboxylate groups of phthalic acid and its derivatives are excellent coordinating agents for metal ions, making them valuable ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.comrsc.org this compound can act as a ditopic organic linker, where its two carboxylate groups bind to metal centers to form extended one-, two-, or three-dimensional networks.

The presence of the iodine atoms on the ligand backbone can influence the resulting structure and properties of the coordination polymer in several ways. The bulky iodine atoms can affect the coordination geometry around the metal center and influence the packing of the polymer chains in the solid state. Furthermore, the iodine atoms can participate in non-covalent interactions, such as halogen bonding, which can play a crucial role in directing the supramolecular architecture of the final material. Coordination polymers have been synthesized using various substituted phthalic acid and isophthalic acid ligands, demonstrating the robustness of this approach for creating diverse structural motifs. nih.govnih.gov The use of this compound as a ligand offers a pathway to novel coordination polymers with potentially interesting electronic, magnetic, or catalytic properties.

Applications in Organic Electronics and Advanced Materials Research

Materials derived from this compound, particularly iodinated phthalocyanines, are of significant interest for applications in organic electronics. Phthalocyanines are well-known organic semiconductors, and their electrical properties can be finely tuned by introducing peripheral substituents. researchgate.net Doping phthalocyanine single crystals with iodine has been shown to dramatically increase their photoconductivity. ias.ac.in This is attributed to the electron-accepting nature of iodine, which enhances the mobility of charge carriers (holes) within the material.

Synthesizing phthalocyanines that are covalently functionalized with iodine, using this compound as a precursor, provides a method to permanently incorporate these electron-withdrawing groups into the molecular structure. This intrinsic "doping" can lead to materials with enhanced conductivity and photosensitivity. mdpi.comresearchgate.netbohrium.com DFT calculations have shown that the interaction between iodine and metallophthalocyanines leads to a decrease in the HOMO-LUMO gap, which is beneficial for semiconductor behavior. mdpi.com These iodinated phthalocyanines can be incorporated into devices such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). researchgate.net

Role in Supramolecular Chemistry and Halogen Bonding Interactions

The iodine atoms in this compound are not only reactive handles but also powerful directors of supramolecular assembly through halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (such as an oxygen, nitrogen, or another halogen atom). nih.govresearchgate.netrsc.org The iodine atoms in this compound possess a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond, which can interact favorably with electron-rich atoms.

This directional and specific interaction can be exploited to construct well-defined supramolecular architectures. For example, diiodo-substituted aromatic compounds have been shown to form halogen bonds with carbonyl oxygen atoms, leading to significant changes in crystal packing compared to their non-iodinated analogues. nih.gov In the case of this compound, the carboxylic acid groups can form robust hydrogen-bonding synthons, while the iodine atoms can simultaneously engage in halogen bonding with suitable acceptors. This orthogonal combination of hydrogen and halogen bonds provides a powerful strategy for the rational design of complex, multi-dimensional solid-state networks with predictable connectivity. nih.gov The study of halogen bonding in diiodo-aromatic systems is a burgeoning field, with applications in crystal engineering and the design of functional materials. researchgate.nettuni.fi

Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a crucial starting material in the multi-step synthesis of complex organic molecules, particularly in the creation of highly substituted and functionalized macrocyclic compounds. Its di-iodo substitution pattern on the aromatic ring provides reactive sites for the introduction of a variety of organic moieties through cross-coupling reactions. This allows for the construction of intricate molecular architectures with tailored electronic and photophysical properties.

A significant application of this compound is as a precursor to 4,5-diiodo-phthalonitrile, a key intermediate in the synthesis of 2,3,9,10,16,17,23,24-octasubstituted phthalocyanines. The synthetic route typically begins with the conversion of this compound to its corresponding anhydride, followed by transformation into the phthalimide, and subsequent dehydration to yield the phthalonitrile.

The resulting 4,5-diiodo-phthalonitrile is then utilized in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkyne-based substituents. This reaction allows for the precise installation of various functional groups, which ultimately govern the properties of the final macrocycle.

The subsequent cyclotetramerization of the 4,5-disubstituted phthalonitrile in the presence of a metal salt leads to the formation of the highly conjugated and thermally stable phthalocyanine ring system. This modular synthetic approach, starting from this compound, enables the creation of a diverse library of phthalocyanine derivatives with potential applications in materials science, catalysis, and photodynamic therapy.